molecular formula C15H23N3O2S B4743162 N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4743162
M. Wt: 309.4 g/mol
InChI Key: RYNWEHUWSMCYOA-UHFFFAOYSA-N
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Description

N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound that features a unique combination of an adamantyl group, a pyrazole ring, and a sulfonamide moiety. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in various chemical reactions. The sulfonamide group is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

The synthesis of N4-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole precursors. One common method involves the reaction of 2-adamantyl bromide with ethyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Chemical Reactions Analysis

N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the compound’s binding affinity to these targets by providing steric bulk and rigidity. The pyrazole ring can participate in hydrogen bonding and other interactions with the target molecules. The sulfonamide group can act as a pharmacophore, interacting with specific amino acid residues in the target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

N~4~-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    Amantadine: A well-known antiviral drug that also contains an adamantyl group. Unlike N4-(2-ADAMANTYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE, amantadine lacks the pyrazole and sulfonamide groups.

    Sulfonamide antibiotics: These compounds contain the sulfonamide group but lack the adamantyl and pyrazole moieties. They are widely used in the treatment of bacterial infections.

    Pyrazole derivatives: Compounds containing the pyrazole ring but lacking the adamantyl and sulfonamide groups. .

Properties

IUPAC Name

N-(2-adamantyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-2-18-9-14(8-16-18)21(19,20)17-15-12-4-10-3-11(6-12)7-13(15)5-10/h8-13,15,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNWEHUWSMCYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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